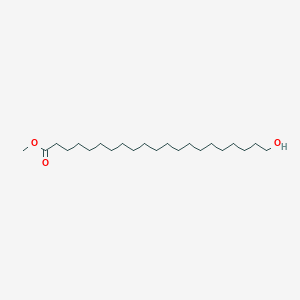

Methyl 21-hydroxyhenicosanoate

Description

Properties

IUPAC Name |

methyl 21-hydroxyhenicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-25-22(24)20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYYZXLJQNQRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Transformations of Methyl 21 Hydroxyheneicosanoate

Established Synthetic Methodologies for Odd-Numbered Omega-Hydroxy Fatty Acid Methyl Esters

The synthesis of odd-numbered omega-hydroxy fatty acid methyl esters like Methyl 21-hydroxyheneicosanoate can be approached through several established routes, often involving the construction of the long carbon chain followed by functional group manipulations.

One common strategy involves the use of bifunctional starting materials that can be extended and subsequently modified. For instance, a shorter-chain α,ω-bifunctional compound can undergo chain elongation reactions. Methods like the Grignard reaction on a lactone, followed by reduction, can be employed to build the carbon framework. nih.gov For odd-numbered chains, starting materials with an odd number of carbons are often utilized.

Microbial conversion and enzymatic synthesis represent another significant approach. Microorganisms equipped with specific enzymes, such as cytochrome P450 monooxygenases, can hydroxylate the terminal (ω) carbon of a long-chain fatty acid. nih.govearticle.netgoogle.com For example, recombinant E. coli expressing CYP153A from Marinobacter aquaeolei has been used to produce ω-hydroxy fatty acids. earticle.net While these methods often target even-numbered fatty acids, the substrate specificity of these enzymes can sometimes be engineered or selected to accommodate odd-numbered chains.

A general pathway to odd-numbered fatty acids in some biological systems involves the use of propionyl-CoA as a primer in fatty acid synthesis, in contrast to the more common acetyl-CoA primer for even-numbered chains. This biological insight can inspire synthetic strategies.

Once the 21-hydroxyheneicosanoic acid is obtained, the final step is esterification to yield the methyl ester. A widely used and established method for this transformation is the Fischer-Speier esterification . masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used as the solvent. masterorganicchemistry.com

Interactive Data Table: Established Synthesis and Esterification Methods

| Method | Description | Key Reagents/Components | Applicability |

|---|---|---|---|

| Chain Elongation | Stepwise extension of a shorter carbon chain using classic organic reactions. | Grignard reagents, lactones, alkyl halides. | General synthesis of long-chain fatty acids. |

| Microbial/Enzymatic Hydroxylation | Terminal hydroxylation of a fatty acid using whole-cell biocatalysts or isolated enzymes. | Recombinant microorganisms (e.g., E. coli), Cytochrome P450 monooxygenases. | Production of ω-hydroxy fatty acids. |

| Fischer-Speier Esterification | Acid-catalyzed esterification of the carboxylic acid with methanol. | Methanol, H₂SO₄ or HCl. | Conversion of 21-hydroxyheneicosanoic acid to its methyl ester. masterorganicchemistry.comyoutube.com |

Advanced Synthetic Approaches and Derivatization Strategies

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient routes for the synthesis of complex lipids like Methyl 21-hydroxyheneicosanoate, with a focus on controlling stereochemistry and regioselectivity.

Exploration of Regioselective and Stereoselective Syntheses

The synthesis of hydroxy fatty acids with a high degree of regio- and stereocontrol is crucial for studying their biological activities. Asymmetric synthesis methodologies are at the forefront of these efforts.

One powerful strategy involves the use of chiral catalysts to introduce the hydroxyl group enantioselectively. For instance, the asymmetric epoxidation of a terminal alkene, followed by regioselective ring-opening with a suitable carbon nucleophile, can establish the desired stereocenter. researchgate.netnih.gov Organocatalytic methods have been developed for the enantioselective formation of terminal epoxides, which are versatile intermediates for the synthesis of various hydroxy fatty acids. researchgate.net

Enzymatic reactions also offer excellent regio- and stereoselectivity. Lipases and hydratases can be employed for the selective transformation of unsaturated fatty acid precursors. researchgate.net For terminal hydroxylation, engineered cytochrome P450 enzymes exhibit high regioselectivity for the ω-position of fatty acids. nih.govmdpi.com

A general synthetic route for constructing a variety of fatty acid esters of hydroxy fatty acids (FAHFAs) utilizes a photochemical hydroacylation reaction. This method involves the reaction of terminal alkenoic acids with aldehydes, followed by reduction of the resulting ketone to a secondary alcohol, which can then be esterified. mdpi.com

Functional Group Interconversions and Esterification Reactions

Functional group interconversions are fundamental to the synthesis of Methyl 21-hydroxyheneicosanoate. The conversion of other functional groups into the required hydroxyl and methyl ester moieties is a key aspect. For example, a terminal alkyne can be converted to a carboxylic acid through oxidative cleavage, or a terminal alkene can be hydroborated and oxidized to a primary alcohol.

For the final esterification step, besides the classic Fischer esterification, other methods can be employed, particularly for sensitive substrates. These include:

Reaction with Diazomethane: This is a very mild and efficient method for converting carboxylic acids to methyl esters, but diazomethane is toxic and explosive, requiring careful handling.

Reaction with Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane that reacts with carboxylic acids in the presence of methanol to form methyl esters. commonorganicchemistry.com

Alkylation with Methyl Iodide: The carboxylate salt of the hydroxy acid can be reacted with methyl iodide to form the methyl ester. commonorganicchemistry.com

Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to form the ester under mild conditions. organic-chemistry.org

Preparation of Labeled Derivatives for Mechanistic Studies

To investigate the metabolic fate and reaction mechanisms of Methyl 21-hydroxyheneicosanoate, isotopically labeled derivatives are invaluable tools. nih.govclearsynth.com

Stable Isotope Labeling: Deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule.

Deuterium Labeling: Deuterated starting materials can be used in the synthesis. For example, the reduction of an ester or a ketone with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can introduce deuterium. H-D exchange reactions catalyzed by transition metals like palladium can also be used to introduce deuterium into the molecule. nih.gov

Carbon-13 Labeling: ¹³C-labeled precursors, such as ¹³C-methyl iodide or ¹³C-labeled Grignard reagents, can be incorporated during the synthesis of the carbon backbone.

Radioisotope Labeling: For sensitive detection in biological systems, radioactive isotopes like tritium (³H) or carbon-14 (¹⁴C) can be introduced. The synthetic strategies are similar to those for stable isotope labeling, but with the use of radiolabeled reagents.

These labeled compounds allow for tracing the molecule in complex biological matrices and elucidating its metabolic pathways and interactions with other molecules. nih.gov

Chemical Reactivity and Stability in Biological and Analytical Contexts

The chemical properties of Methyl 21-hydroxyheneicosanoate influence its behavior in biological systems and during analytical procedures.

Reactivity:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis back to the carboxylic acid and methanol, a reaction that can be catalyzed by acids, bases, or enzymes (esterases) present in biological systems. epa.gov

Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid, forming a dicarboxylic acid. This is a known metabolic pathway for ω-hydroxy fatty acids, termed ω-oxidation. beilstein-journals.org

Esterification of the Hydroxyl Group: The hydroxyl group can be further esterified with another fatty acid to form a fatty acid ester of a hydroxy fatty acid (FAHFA). acs.org

Stability:

Hydrolytic Stability: Methyl esters of fatty acids are generally stable at neutral pH but hydrolyze under acidic or alkaline conditions. epa.gov

Oxidative Stability: Long-chain fatty acid esters, especially if unsaturated, can be prone to autoxidation. For a saturated compound like Methyl 21-hydroxyheneicosanoate, this is less of a concern, but storage conditions should still aim to minimize exposure to oxygen and light to prevent long-term degradation. The stability of unsaturated methyl esters has been shown to be greater when adsorbed on silica gel compared to a glass surface. nih.gov

Analytical Context: During analysis, particularly with techniques like gas chromatography (GC), derivatization of the hydroxyl group is often necessary to increase volatility and improve peak shape. restek.comsigmaaldrich.comresearchgate.net Common derivatization agents include silylating reagents (e.g., BSTFA) which convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. restek.com Without derivatization, the polar hydroxyl group can lead to peak tailing and poor chromatographic resolution. restek.comchromforum.org For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization may also be employed to enhance ionization efficiency.

Interactive Data Table: Reactivity and Stability Profile

| Property | Description | Influencing Factors |

|---|---|---|

| Ester Hydrolysis | Cleavage of the methyl ester to the carboxylic acid and methanol. | pH (acid or base catalysis), presence of esterase enzymes. epa.gov |

| Hydroxyl Group Oxidation | Conversion of the primary alcohol to an aldehyde and then a carboxylic acid. | Presence of oxidizing agents or enzymes (ω-oxidation pathway). beilstein-journals.org |

| Hydrolytic Stability | Stable at neutral pH, but susceptible to hydrolysis in acidic or basic conditions. epa.gov | pH of the environment. |

| Oxidative Stability | Relatively stable due to its saturated nature. | Exposure to oxygen, light, and metal contaminants can promote degradation over long-term storage. |

| Analytical Stability | The free hydroxyl group can cause issues in GC analysis (peak tailing). Derivatization is often required. restek.comchromforum.org | Analytical technique used (GC vs. LC), derivatization strategy. |

Biochemical Roles and Enzymatic Metabolism of Omega Hydroxy Fatty Acids

Omega-Oxidation Pathway in Fatty Acid Metabolism

Omega (ω)-oxidation serves as an alternative metabolic pathway to the primary beta-oxidation of fatty acids. wikipedia.orgbyjus.com This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. byjus.comallen.in It typically metabolizes medium-chain fatty acids (10-12 carbons) but gains significance when beta-oxidation is impaired. wikipedia.orgmicrobenotes.com The pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com

The initial and rate-limiting step of omega-oxidation is the introduction of a hydroxyl group (-OH) onto the terminal methyl carbon (the ω-carbon) of a fatty acid. wikipedia.orgmicrobenotes.com This reaction forms an omega-hydroxy fatty acid. ontosight.ai In addition to the primary ω-position, hydroxylation can also occur at the adjacent carbon, known as the omega-1 (ω-1) position. nih.govontosight.ai This process is catalyzed by a specific subset of enzymes known as cytochrome P450 omega-hydroxylases. nih.govontosight.ai While ω-hydroxylation is the most common, some enzyme systems, particularly in microorganisms like Bacillus megaterium, can produce a mixture of ω-1, ω-2, and ω-3 hydroxy fatty acids. nih.gov The chain length of the fatty acid can influence the efficiency of hydroxylation; for instance, lauric acid (C12) is an optimal substrate for some cytochrome P450 enzymes. nih.gov

The hydroxylation of fatty acids at the omega and sub-terminal positions is predominantly catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgwikipedia.org These enzymes are monooxygenases that require cytochrome P450, molecular oxygen (O₂), and the electron donor NADPH to function. wikipedia.orgallen.in

Several CYP families are involved in this process:

CYP4A and CYP4F subfamilies: These are the principal enzymes responsible for fatty acid ω-hydroxylation in mammals. wikipedia.orgnih.gov Specific human enzymes like CYP4A11, CYP4F2, and CYP4F3B are known to hydroxylate fatty acids such as arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE). wikipedia.orgnih.gov

CYP2U1 and CYP4Z1: These enzymes also contribute to the production of ω-hydroxy fatty acids, though often in a more tissue-specific manner. wikipedia.org

CYP4F11: This enzyme has been shown to be the primary catalyst for the ω-hydroxylation of 3-hydroxy fatty acids, such as 3-hydroxystearate (B1262300) and 3-hydroxypalmitate, in human liver microsomes. nih.gov

These enzymes exhibit a degree of substrate specificity, with certain isoforms preferentially metabolizing fatty acids of a particular chain length or structure. nih.gov The active site of these enzymes, such as that of CYP4A1, is thought to be an elongated, tube-like structure that accommodates the fatty acid chain. nih.gov

| CYP Enzyme Family | Key Human Isoforms | Primary Substrates | Key Products | Reference |

|---|---|---|---|---|

| CYP4A | CYP4A11 | Arachidonic Acid, Other Long-Chain Fatty Acids | 20-HETE | wikipedia.orgnih.gov |

| CYP4F | CYP4F2, CYP4F3B | Arachidonic Acid, Leukotriene B4 | 20-HETE, 20-hydroxy-Leukotriene B4 | wikipedia.orgnih.gov |

| CYP4F | CYP4F11 | 3-Hydroxystearate, 3-Hydroxypalmitate | 3,18-dihydroxystearate, 3,16-dihydroxypalmitate | nih.gov |

| CYP2U1 | CYP2U1 | Arachidonic Acid, Other Fatty Acids | ω- and (ω-1)-hydroxy fatty acids | wikipedia.orgnih.gov |

Following the initial hydroxylation, the resulting ω-hydroxy fatty acid undergoes further oxidation. wikipedia.org The hydroxyl group is first oxidized to an aldehyde by an alcohol dehydrogenase, a reaction that reduces NAD⁺ to NADH. byjus.comyoutube.com Subsequently, an aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, again producing NADH. byjus.comyoutube.com The final product of this three-step process is a dicarboxylic acid—a fatty acid with a carboxyl group at both ends. wikipedia.orgnih.gov

These dicarboxylic acids can then be activated by attachment to coenzyme A at either end and enter the mitochondria for beta-oxidation. wikipedia.org This process ultimately yields shorter-chain dicarboxylic acids, such as succinic acid and adipic acid, which can enter the citric acid cycle for energy production. wikipedia.org

In some contexts, ω-hydroxy fatty acids can undergo intramolecular esterification, a process known as lactonization, to form lactones. nih.gov This reaction is particularly relevant for γ- and δ-hydroxy fatty acids, leading to the formation of stable five- and six-membered rings.

Involvement in Complex Lipid Biosynthesis and Structure

Hydroxylated fatty acids, including those modified at the omega position, are not merely intermediates for catabolism but also serve as important building blocks for complex structural lipids. Their unique chemical nature contributes to the specialized properties of these larger molecules and the membranes in which they reside.

Sphingolipids are a major class of lipids found in eukaryotic cell membranes, built upon a ceramide backbone. nih.gov Ceramides consist of a sphingoid base linked to a fatty acid via an amide bond. pearson.com The fatty acid component of sphingolipids is highly variable and can include very-long-chain (up to C26) and ultra-long-chain (C28 to C36) fatty acids. libretexts.org

A notable feature of certain sphingolipids is the presence of a hydroxyl group on the N-acyl fatty acid chain. nih.gov While 2-hydroxylation (alpha-hydroxylation) is well-documented, particularly in the nervous system and skin, ω-hydroxy fatty acids are also crucial components. nih.govnih.gov Specifically, in the epidermis, ω-hydroxyceramides are essential for establishing the skin's permeability barrier. nih.gov These specialized lipids can be further attached to other molecules, such as linoleic acid, creating a unique three-chain structure that is vital for skin function. libretexts.org The synthesis of these complex lipids involves the incorporation of ω-hydroxy fatty acids into the ceramide structure, which is then often glycosylated to form glycosphingolipids like acylglucosylceramides. nih.gov

The incorporation of hydroxylated fatty acids into sphingolipids and other membrane lipids significantly alters the biophysical properties of the cell membrane. nih.gov The presence of the additional hydroxyl group increases the polarity of the lipid and enhances its capacity for hydrogen bonding with neighboring lipids and proteins. nih.gov

This increased intermolecular interaction leads to more tightly packed and ordered lipid domains within the membrane, often referred to as lipid rafts. libretexts.org These domains are enriched in sphingolipids and cholesterol and function as platforms for signal transduction and protein trafficking. nih.gov In specialized tissues like the skin, the unique structure of ω-hydroxyceramides and their derivatives is fundamental to forming the lamellar structures of the stratum corneum, creating an effective barrier against water loss and external insults. nih.gov Furthermore, the modification of membrane lipid composition, such as the incorporation of omega-3 fatty acids, has been shown to influence membrane fluidity and the function of embedded proteins, affecting processes like immune cell recognition. nih.govresearchgate.net

Metabolic Engineering for Hydroxy Fatty Acid Production

Metabolic engineering offers a powerful and promising approach for the sustainable production of valuable hydroxy fatty acids (HFAs). These compounds, which have a wide range of industrial applications, are challenging to produce through traditional chemical synthesis due to the chemical inertness of the fatty acid acyl chain. nih.govresearchgate.net Biotechnological strategies, particularly through the use of engineered microorganisms, provide an environmentally friendly alternative for the synthesis of specific HFAs. nih.govfrontiersin.org

Microbial Biosynthesis of Hydroxy Fatty Acids

The biosynthesis of hydroxy fatty acids in microorganisms is a key area of research for industrial biotechnology. nih.gov Various microorganisms, including bacteria, yeasts, and fungi, naturally produce a diverse array of HFAs. nih.govresearchgate.net These organisms can oxidize fatty acids at different positions along the acyl chain to create products such as α-HFAs, β-HFAs, mid-chain HFAs, and ω-HFAs. nih.govresearchgate.net The focus of microbial biosynthesis is often on the production of ω-hydroxy fatty acids, which serve as monomers for biodegradable polymers. researchgate.net

Microbial systems, particularly engineered Escherichia coli and various yeast species like Candida and Yarrowia, have been developed as whole-cell biocatalysts for HFA production. frontiersin.orgnih.gov These platforms utilize enzymes capable of terminal (ω) hydroxylation of fatty acids. A significant challenge in these systems is the transport of fatty acid substrates across the microbial cell membrane to the intracellular enzymes. frontiersin.org

The core of microbial HFA synthesis lies in the enzymatic machinery that performs the hydroxylation. Cytochrome P450 monooxygenases (CYPs) are a critical family of enzymes in this process. nih.gov For instance, enzymes from the CYP52 family in yeast and the CYP153A family in bacteria are known for their ability to hydroxylate the terminal carbon of alkanes and fatty acids. nih.gov These enzymes introduce an oxygen atom at the unreactive terminal position of the fatty acid chain, a reaction that is difficult to achieve with high selectivity through chemical methods. nih.gov

Table 1: Examples of Microbial Systems for Hydroxy Fatty Acid Production

| Microorganism | Enzyme System | Substrate Example | Product Example |

| Escherichia coli (engineered) | AlkBGT from Pseudomonas putida GPo1 | Medium-chain fatty acids | Medium-chain ω-hydroxy fatty acids |

| Escherichia coli (engineered) | CYP153A from Marinobacter aquaeloei | Dodecanoic acid | ω-hydroxy dodecanoic acid |

| Candida & Yarrowia species | CYP52 family enzymes | Alkanes, Fatty acids | ω-hydroxy fatty acids |

| Sphingomonas paucimobilis | CYP152 | Fatty acids | α-hydroxy fatty acids |

| Bacillus subtilis | CYP152 | Fatty acids | α- and β-hydroxy fatty acids |

This table provides examples of microbial hosts and the enzyme systems they have been engineered with to produce various hydroxy fatty acids.

Genetic Manipulation of Fatty Acid Pathways for Enhanced Yield and Specificity

To improve the efficiency and economic viability of microbial HFA production, genetic manipulation of the host's fatty acid metabolic pathways is essential. These strategies aim to increase the yield of the desired HFA and enhance the specificity of the hydroxylation reaction. nih.govacs.org

One primary strategy involves blocking competing metabolic pathways. For example, the β-oxidation pathway, which is the primary route for fatty acid degradation in many microbes, is often a target for gene knockout. frontiersin.org By deleting genes responsible for β-oxidation, the fatty acid substrate is channeled more effectively towards the engineered hydroxylation pathway, thereby increasing the final product yield. frontiersin.org

Another critical aspect of genetic manipulation is enhancing the expression and efficiency of the hydroxylation enzymes themselves. This can be achieved by creating fusion proteins. For example, a chimeric protein fusing a P450 monooxygenase (like CYP153A) to a reductase domain (from an enzyme like P450 BM3) can improve electron transfer efficiency, leading to a more active and stable biocatalyst. nih.gov The expression of these engineered enzymes in a suitable host like E. coli has been shown to significantly increase HFA production. nih.gov

Furthermore, optimizing substrate transport into the cell is a key target for genetic engineering. The outer membrane of bacteria like E. coli can be a barrier to the uptake of long-chain fatty acids. frontiersin.org Co-expressing outer membrane transporter proteins, such as AlkL from Pseudomonas putida, can facilitate the transport of fatty acids into the cell, making them more available to the intracellular hydroxylating enzymes. frontiersin.orgnih.gov

In plants, similar metabolic engineering approaches have been applied. For instance, expressing a fatty acid hydroxylase in a plant like Arabidopsis can lead to the accumulation of HFAs in the seed oil. nih.govnih.gov The yield can be further enhanced by co-expressing other enzymes, such as diacylglycerol acyltransferase (DGAT), which is involved in triacylglycerol synthesis. nih.govnih.gov The castor bean DGAT2, for example, shows a preference for HFA-containing substrates and can significantly increase the HFA content in transgenic plants. nih.govnih.gov

Table 2: Genetic Strategies for Enhancing Hydroxy Fatty Acid Production

| Strategy | Target Pathway/Enzyme | Organism Example | Desired Outcome |

| Pathway Blocking | β-oxidation pathway | Escherichia coli | Increased availability of fatty acid substrate for hydroxylation |

| Enzyme Engineering | P450 monooxygenase and reductase fusion | Escherichia coli | Improved catalytic efficiency and stability of the hydroxylase |

| Transport Enhancement | Outer membrane fatty acid transporters (e.g., AlkL) | Escherichia coli | Increased uptake of fatty acid substrates into the cell |

| Pathway Augmentation | Diacylglycerol acyltransferase (DGAT) | Arabidopsis | Enhanced incorporation of HFAs into seed oil |

This table summarizes common genetic manipulation strategies used to improve the yield and specificity of hydroxy fatty acid production in various organisms.

Analytical Methodologies and Applications in Lipidomics Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Methyl 21-hydroxyheneicosanoate from intricate lipid mixtures. The choice between gas and liquid chromatography is dictated by the analytical objective, whether it be high-resolution separation of volatile derivatives or analysis of the intact molecule within broader lipid classes.

Gas chromatography is a powerful technique for the analysis of fatty acid methyl esters (FAMEs). nih.gov For a long-chain hydroxy FAME such as Methyl 21-hydroxyheneicosanoate, GC analysis typically requires a derivatization step to enhance volatility and improve peak shape. The free hydroxyl group at the ω-21 position increases the polarity of the molecule, which can lead to peak tailing and poor chromatographic performance on nonpolar columns. chromforum.org To mitigate this, the hydroxyl group is commonly converted to a trimethylsilyl (B98337) (TMS) ether. researchgate.net

GC-FID provides robust quantification based on the proportional response of the flame ionization detector to carbon-containing analytes. sigmaaldrich.com However, GC-MS is indispensable for positive identification. uib.nonih.gov Mass spectrometry provides structural information and allows for highly selective and sensitive quantification, especially when operating in selected ion monitoring (SIM) mode. nih.gov The separation is typically achieved on polar capillary columns, such as those with a cyanopropyl or polyethylene (B3416737) glycol (wax) stationary phase, which are effective in separating FAMEs based on chain length and degree of unsaturation. nih.govuib.no The increased polarity of the TMS-derivatized hydroxyl group can lead to longer retention times compared to its non-hydroxylated counterpart, methyl heneicosanoate. chromforum.org

Table 1: Typical GC Conditions for Analysis of TMS-Derivatized Hydroxy FAMEs

| Parameter | Typical Value / Condition |

|---|---|

| Column Type | Polar (e.g., DB-23, BPX70, Omegawax) |

| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp ~100°C, ramp at 3-5°C/min to ~250°C |

| Detector (Quantification) | Flame Ionization Detector (FID) |

| Detector (Identification) | Mass Spectrometer (MS) |

| Derivatization | Silylation (e.g., with BSTFA) to form TMS ether |

This table presents generalized conditions based on standard methods for FAME analysis and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) is primarily used for the separation of lipid classes and can be employed for the analysis of FAMEs, including hydroxylated variants. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, where separation is based on the hydrophobicity of the analytes. nih.gov Using a non-polar stationary phase, such as C18, and a polar mobile phase, typically a gradient of acetonitrile (B52724) and water, FAMEs are separated primarily by their acyl chain length and degree of unsaturation. nih.govresearchgate.net

For Methyl 21-hydroxyheneicosanoate, the terminal hydroxyl group increases its polarity relative to non-hydroxylated FAMEs of the same chain length. Consequently, it will elute earlier from a C18 column than methyl heneicosanoate under typical RP-HPLC conditions. While HPLC offers less resolution for FAME isomers compared to capillary GC, it is advantageous for preparative-scale isolation and for analyzing samples without derivatization. nih.gov Detection is commonly achieved using UV absorbance at low wavelengths (~205 nm) or with more universal detectors like evaporative light scattering detectors (ELSD) or mass spectrometers. researchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry is the definitive tool for the structural elucidation and sensitive quantification of Methyl 21-hydroxyheneicosanoate.

When analyzed by GC-MS after derivatization to its trimethylsilyl (TMS) ether, Methyl 21-hydroxyheneicosanoate exhibits a characteristic fragmentation pattern under electron ionization (EI). The mass spectrum provides key structural information.

The molecular ion (M⁺) may be weak or absent, but several diagnostic fragment ions allow for unambiguous identification. Key fragmentations for a terminal TMS-etherified methyl ester include:

A prominent ion at m/z [M-15] , resulting from the loss of a methyl group from the TMS moiety.

An ion at m/z [M-31] , corresponding to the loss of the methoxy (B1213986) group (•OCH₃) from the ester.

A characteristic fragment at m/z 103 , which is indicative of a primary TMS-ether (CH₂=O-Si(CH₃)₃⁺), confirming the terminal position (ω-position) of the hydroxyl group.

Alpha-cleavage adjacent to the ester group , producing ions that help confirm the ester functionality.

A series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ units) that is characteristic of the long aliphatic chain.

The presence of the ion at m/z 103 is particularly crucial for distinguishing the ω-hydroxy isomer from other positional isomers. For instance, a hydroxyl group at C-20 would produce a different set of characteristic fragments. researchgate.net

Table 2: Predicted Key Mass Fragments for TMS-Derivatized Methyl 21-hydroxyheneicosanoate

| m/z (Daltons) | Ion Structure / Origin | Structural Significance |

|---|---|---|

| [M]⁺ | [C₂₅H₅₂O₃Si]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of •CH₃ from TMS group | Confirms TMS derivatization |

| [M-31]⁺ | Loss of •OCH₃ from ester | Confirms methyl ester |

| 103 | [CH₂=O-Si(CH₃)₃]⁺ | Diagnostic for a primary TMS-ether (ω-position) |

This table is based on established fragmentation patterns for TMS-derivatized ω-hydroxy fatty acid methyl esters. researchgate.net

For accurate and precise quantification, especially in complex biological matrices, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of Methyl 21-hydroxyheneicosanoate (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) to the sample as an internal standard before any extraction or workup steps.

This labeled standard is chemically identical to the endogenous analyte and therefore behaves identically during sample preparation and analysis, correcting for any losses incurred during the procedure. In the mass spectrometer, the labeled internal standard is easily distinguished from the unlabeled analyte by its higher mass. chromatographyonline.com By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, a highly accurate concentration can be calculated. nih.gov This method provides superior accuracy and precision compared to methods relying on external calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information, complementing MS data by confirming the connectivity of atoms in the molecule. Both ¹H and ¹³C NMR are valuable for the characterization of Methyl 21-hydroxyheneicosanoate. aocs.org

In the ¹H NMR spectrum, characteristic signals would include:

A singlet at approximately 3.67 ppm for the three protons of the methyl ester group (-COOCH₃). aocs.org

A triplet at approximately 3.64 ppm for the two protons on the carbon bearing the terminal hydroxyl group (-CH₂OH). aocs.org

A triplet at approximately 2.30 ppm for the two protons on the carbon alpha to the ester carbonyl group (-CH₂COOCH₃). aocs.org

A broad multiplet between 1.25 and 1.65 ppm for the numerous methylene (B1212753) (CH₂) protons in the long aliphatic chain.

The ¹³C NMR spectrum would also show distinct signals for each carbon atom, with the carbonyl carbon of the ester appearing downfield around 174 ppm, the carbon of the methyl ester at ~51 ppm, the carbon bearing the hydroxyl group at ~63 ppm, and the carbons of the aliphatic chain resonating in the 22-35 ppm range. mdpi.com NMR provides unequivocal confirmation of the structure, including the position of the hydroxyl and ester groups. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 21-hydroxyheneicosanoate

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.67 (s, 3H) | ~174.3 (C=O), ~51.4 (-OCH₃) |

| -CH₂COOCH₃ (C2) | ~2.30 (t, 2H) | ~34.1 |

| -CH₂OH (C21) | ~3.64 (t, 2H) | ~63.1 |

| -CH₂CH₂OH (C20) | ~1.56 (m, 2H) | ~32.8 |

| -(CH₂)₁₇- (Bulk) | ~1.25 (br s) | ~22-30 |

Data are predicted based on known values for similar long-chain hydroxy fatty acid methyl esters and general NMR principles. aocs.orgmdpi.comorgchemboulder.com Abbreviations: s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Application as an Internal Standard in Quantitative Lipid Analysis

In the field of lipidomics, accurate quantification of lipid species is paramount to understanding their roles in biological processes. This is often achieved through the use of internal standards, which are compounds added to a sample at a known concentration before analysis. The internal standard helps to correct for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of the quantitative results. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample.

While methyl esters of odd-chain fatty acids are commonly employed as internal standards in the analysis of fatty acids, evidence for the specific use of Methyl 21-hydroxyheneicosanoate as an internal standard in quantitative lipid analysis is not prevalent in publicly available scientific literature. It is described as a hydroxylated fatty acid methyl ester and is available commercially for research purposes, for instance as a substrate for certain lipases. bertin-bioreagent.combiomol.comchemicalbook.com

The analysis of hydroxy fatty acids, a class of lipids with significant biological activities, presents unique challenges due to their structural diversity and often low abundance. nih.govnih.govrsc.org The quantification of these molecules typically relies on robust analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). rsc.orgnih.gov In these analyses, the choice of internal standard is critical.

For the quantitative analysis of fatty acids, including hydroxylated forms, isotopically labeled standards (e.g., deuterated) are considered the gold standard. nih.govnih.gov These standards have nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. This co-elution allows for highly accurate quantification by correcting for any analyte loss during sample workup and for variations in ionization efficiency in mass spectrometry. nih.gov

When isotopically labeled standards are not available or are prohibitively expensive, non-endogenous odd-chain fatty acid methyl esters are a common alternative. For example, the non-hydroxylated counterpart, Methyl heneicosanoate (C21:0 methyl ester), is utilized as an internal standard in the quantification of fatty acids in various matrices by GC-MS. caymanchem.comnist.gov

The general approach for using an internal standard in quantitative lipid analysis is summarized in the table below.

| Step | Description |

| 1. Standard Selection | An appropriate internal standard is chosen. Ideally, it is structurally similar to the analytes, not present in the sample, and does not interfere with the detection of other compounds. For hydroxy fatty acids, a hydroxylated standard would be theoretically advantageous. |

| 2. Sample Spiking | A precise and known amount of the internal standard is added to each sample, calibration standard, and quality control sample at the beginning of the sample preparation process. nih.gov |

| 3. Sample Preparation | The lipids, including the analytes and the internal standard, are extracted from the biological matrix. This is often followed by a derivatization step, such as methylation or silylation, to improve chromatographic properties and detection sensitivity. rsc.org |

| 4. Analytical Separation | The prepared sample is injected into a chromatograph (GC or LC) coupled to a mass spectrometer. The different lipid species are separated based on their physicochemical properties. |

| 5. Detection and Quantification | The mass spectrometer detects and quantifies the analytes and the internal standard. A response factor is calculated based on the ratio of the signal of the analyte to the signal of the internal standard in the calibration standards. This response factor is then used to determine the concentration of the analytes in the unknown samples. |

While Methyl 21-hydroxyheneicosanoate possesses the long-chain and hydroxyl characteristics that might make it a theoretical candidate as an internal standard for very-long-chain hydroxy fatty acids, its practical application for this purpose is not documented in major research studies or analytical methods. Researchers in lipidomics typically rely on well-characterized and validated internal standards to ensure the reliability of their quantitative data.

Role in Specialized Lipid Structures and Natural Products

Identification in Marine Organisms and Other Biological Sources

Direct identification of Methyl 21-hydroxyheneicosanoate in its ester form from marine or other biological sources has not been explicitly reported in scientific literature. Its presence is more often inferred from the analysis of its corresponding carboxylic acid, 21-hydroxyheneicosanoic acid. This acid is a type of omega-hydroxy-long-chain fatty acid, a class of molecules where a hydroxyl group is located on the terminal carbon of the fatty acid chain.

The detection of 21-hydroxyheneicosanoic acid has been noted in the protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov While this is not a marine organism, it highlights the existence of this specific very-long-chain hydroxy fatty acid in the biological realm.

In the marine environment, a vast diversity of other long-chain hydroxy fatty acids has been identified, particularly in sponges. For instance, various 2-hydroxy long-chain fatty acids have been isolated from Caribbean sponges such as Verongula gigantea and Aplysina archeri. Although these are alpha-hydroxy acids and not the omega-hydroxy variant, their presence underscores the prevalence of hydroxylated fatty acids in marine invertebrates. The analysis of these compounds often involves esterification to their methyl esters, including the potential for forming Methyl 21-hydroxyheneicosanoate if the corresponding acid were present, to facilitate techniques like gas chromatography-mass spectrometry (GC-MS).

Structural Characterization of Novel Hydroxy Fatty Acid-Containing Lipids

The structural characterization of lipids that specifically incorporate Methyl 21-hydroxyheneicosanoate is an area requiring further investigation, as no definitive structures of such complex lipids have been published. However, the analysis of other lipids containing hydroxy fatty acids provides a framework for how this compound might be integrated.

Hydroxy fatty acids can be incorporated into various lipid classes, including phospholipids, sphingolipids, and as components of complex polymers like cutin in plants. rsc.orglipotype.com The hydroxyl group offers a potential site for further chemical modification, such as esterification with another fatty acid, leading to the formation of estolides or other branched lipid structures.

The analytical techniques employed for the structural elucidation of lipids containing hydroxy fatty acids typically involve a combination of chromatographic and spectrometric methods. nih.gov After extraction from a biological sample, lipids are often separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). To identify the fatty acid components, the complex lipid is usually hydrolyzed, and the resulting fatty acids are derivatized to their fatty acid methyl esters (FAMEs), such as Methyl 21-hydroxyheneicosanoate, for GC-MS analysis. This derivatization increases the volatility of the fatty acids, making them amenable to gas chromatography. Mass spectrometry of the FAMEs provides information on the chain length, degree of saturation, and the position of the hydroxyl group.

Implications for Chemodiversity and Biochemical Pathways in Specific Organisms

The existence of 21-hydroxyheneicosanoic acid and, by extension, its methyl ester, has significant implications for the chemodiversity and understanding of biochemical pathways in the organisms that produce them. The ability to synthesize such a long and modified fatty acid points to specialized enzymatic machinery.

Chemodiversity: The presence of unique fatty acids like 21-hydroxyheneicosanoic acid contributes to the chemical diversity of an organism's lipidome. In marine invertebrates, this diversity is thought to play a role in membrane fluidity, chemical defense, and signaling. The structural variability of fatty acids, including hydroxylation at different positions, chain length, and branching, provides a vast array of potential lipid structures with distinct physicochemical properties and biological functions.

Biochemical Pathways: The biosynthesis of omega-hydroxy very-long-chain fatty acids like 21-hydroxyheneicosanoic acid likely involves two key enzymatic steps: fatty acid elongation and omega-hydroxylation.

Fatty Acid Elongation: The synthesis of the C21 heneicosanoic acid backbone is accomplished through a fatty acid elongation system. This process involves the sequential addition of two-carbon units from malonyl-CoA to a shorter fatty acid precursor. nih.gov

Short-chain fatty acid -> Elongation -> Heneicosanoic acid -> ω-Hydroxylation -> 21-hydroxyheneicosanoic acid

The subsequent methylation to form Methyl 21-hydroxyheneicosanoate is often a laboratory procedure for analysis, though natural methylation cannot be entirely ruled out. The study of these pathways can provide insights into the metabolic capabilities of organisms and may reveal novel enzymes with potential biotechnological applications.

Future Research Directions and Translational Perspectives

Development of Novel Biocatalytic Processes for Selective Functionalization

The precise introduction of functional groups into long aliphatic chains like that of Methyl 21-hydroxyheneicosanoate is a significant challenge for traditional chemical synthesis, which often requires harsh conditions and yields a mixture of products. rsc.org Biocatalysis, with its inherent selectivity, offers a promising and environmentally sustainable alternative.

Future research in this area could focus on several key aspects. The development and engineering of enzymes, particularly from the cytochrome P450 (CYP) superfamily, are crucial. CYPs are known for their ability to hydroxylate fatty acids at specific positions. rsc.org Specifically, enzymes from the CYP4 family are recognized for their ω-hydroxylase activity, which is the very reaction that produces the precursor acid for Methyl 21-hydroxyheneicosanoate. rsc.org Engineering these enzymes could enhance their substrate specificity for C21 fatty acids and improve their catalytic efficiency and stability, making the production of 21-hydroxyheneicosanoic acid more viable.

Furthermore, lipases present another avenue for the biocatalytic functionalization of Methyl 21-hydroxyheneicosanoate. These enzymes are widely used in the synthesis of esters and can catalyze intramolecular esterification (lactonization) of hydroxy fatty acid esters to produce macrocyclic lactones, which are valuable compounds in the fragrance and pharmaceutical industries. Research could explore novel lipases with high activity towards very long-chain hydroxy fatty acid esters to synthesize new macrocyclic compounds from Methyl 21-hydroxyheneicosanoate.

| Biocatalyst Class | Potential Application for Methyl 21-hydroxyheneicosanoate | Research Focus |

| Cytochrome P450 (CYP) Monooxygenases | Synthesis of the precursor, 21-hydroxyheneicosanoic acid. | Enzyme engineering for enhanced substrate specificity (C21) and catalytic efficiency. |

| Lipases | Synthesis of macrocyclic lactones from Methyl 21-hydroxyheneicosanoate. | Screening for novel lipases with high activity on very long-chain hydroxy fatty acid esters. |

| Multi-enzyme Systems | Integrated one-pot synthesis from a C21 fatty acid to a functionalized product. | Development of cascade reactions combining hydroxylation and esterification/lactonization. |

Advanced Analytical Approaches for Trace Analysis and Metabolomic Profiling

Understanding the biological significance of Methyl 21-hydroxyheneicosanoate requires sensitive and specific analytical methods to detect and quantify it in complex biological matrices, often at trace levels. Future advancements in analytical chemistry are pivotal for this purpose.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of fatty acids. nih.govnih.gov For trace analysis of Methyl 21-hydroxyheneicosanoate and its metabolites, method development will likely focus on enhancing sensitivity and specificity. This can be achieved through optimized sample preparation techniques, such as solid-phase extraction, and the use of derivatization agents to improve chromatographic behavior and ionization efficiency. nih.govuow.edu.au

A significant challenge in fatty acid analysis is the differentiation of isomers. nih.govacs.org Advanced mass spectrometry techniques, such as ultraviolet photodissociation (UVPD) and ozone-induced dissociation (OzID), are emerging as powerful tools for the structural elucidation of lipid isomers, including the precise location of hydroxyl groups and double bonds. acs.org Applying these techniques to the analysis of Methyl 21-hydroxyheneicosanoate and related compounds will be crucial for distinguishing them from other isomeric hydroxy fatty acids in biological samples.

Metabolomic and lipidomic profiling, which aim to comprehensively analyze all metabolites or lipids in a biological system, are essential for understanding the broader context of Methyl 21-hydroxyheneicosanoate's function. nih.gov High-resolution mass spectrometry coupled with sophisticated data analysis pipelines will enable the identification of changes in the levels of this compound and its related metabolites in response to different physiological or pathological conditions. This can provide valuable clues about its role in metabolism.

| Analytical Technique | Application for Methyl 21-hydroxyheneicosanoate | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and structural analysis, particularly after derivatization. | High chromatographic resolution and established libraries for identification. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-throughput analysis in complex biological mixtures. | High sensitivity and specificity, suitable for metabolomics. nih.gov |

| Ultraviolet Photodissociation (UVPD) / Ozone-Induced Dissociation (OzID) | Isomeric differentiation and precise structural elucidation. | Provides detailed structural information beyond what is achievable with conventional MS/MS. acs.org |

Investigation of Previously Unexplored Biochemical Pathways Involving Hydroxy Fatty Acids

The biological roles of very long-chain hydroxy fatty acids are not fully understood, presenting a fertile ground for future research. Investigating the biochemical pathways in which Methyl 21-hydroxyheneicosanoate and its parent acid participate could unveil novel physiological functions.

One area of interest is the role of ω-hydroxy VLCFAs in cellular signaling. Omega-3 fatty acids, for instance, are known to be precursors to signaling molecules that regulate inflammation and other processes. nih.govnih.gov It is plausible that 21-hydroxyheneicosanoic acid or its derivatives could also act as signaling molecules, potentially modulating the activity of specific receptors or enzymes. Future studies could explore this by treating cells with Methyl 21-hydroxyheneicosanoate and observing changes in cellular responses and gene expression.

The metabolism of VLCFAs, including their synthesis (elongation) and degradation (β-oxidation), is another critical area of investigation. researchgate.net Enzymes involved in these pathways, such as the ELOVL family of elongases and peroxisomal β-oxidation enzymes, could potentially process 21-hydroxyheneicosanoic acid. researchgate.net Studying the interactions of this hydroxy fatty acid with these enzymes could reveal its metabolic fate and whether it serves as a substrate or an inhibitor of these pathways. Genetic disorders associated with impaired VLCFA metabolism, such as X-linked adrenoleukodystrophy, highlight the importance of these pathways for human health and could provide insights into the potential consequences of dysregulated 21-hydroxyheneicosanoic acid metabolism. researchgate.net

Furthermore, the incorporation of hydroxy fatty acids into complex lipids, such as sphingolipids and glycerophospholipids, could alter the properties of cell membranes. nih.gov Research could investigate whether 21-hydroxyheneicosanoic acid is incorporated into these lipids and how this might affect membrane fluidity, thickness, and the function of membrane-bound proteins.

| Research Area | Key Questions to Address | Potential Significance |

| Cellular Signaling | Does 21-hydroxyheneicosanoic acid or its derivatives act as signaling molecules? Do they bind to any receptors? | Discovery of novel signaling pathways and therapeutic targets. |

| Metabolic Fate | Is 21-hydroxyheneicosanoic acid a substrate for fatty acid elongation or degradation pathways? | Understanding its role in energy metabolism and lipid homeostasis. |

| Membrane Biology | Is 21-hydroxyheneicosanoic acid incorporated into cellular membranes? How does this affect membrane properties? | Insights into the structural and functional roles of cell membranes. |

Q & A

Basic Research Question

- Skin and Eye Protection : Use nitrile gloves and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes; flush eyes with water for 10–15 minutes .

- Respiratory Protection : Employ fume hoods during synthesis to avoid inhalation of aerosols.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents, to maintain stability .

What analytical techniques are optimal for quantifying Methyl 21-hydroxyheneicosanoate in complex biological matrices?

Advanced Research Question

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using hydrophobic resins to isolate the compound from lipids.

- Quantitative Analysis :

- Validation : Follow ICH guidelines for linearity (R<sup>2</sup> >0.99), recovery (≥80%), and LOQ (<1 ng/mL) .

How can researchers resolve contradictions in reported physicochemical properties of Methyl 21-hydroxyheneicosanoate?

Advanced Research Question

Discrepancies in melting points or solubility data may arise from:

- Purity Variations : Verify batch-specific purity (e.g., 98% vs. 97%) using elemental analysis .

- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify crystalline forms.

- Methodological Differences : Cross-validate results using standardized protocols (e.g., OECD guidelines) and report experimental conditions (e.g., heating rate for melting points) .

What experimental designs are suitable for studying the metabolic stability of Methyl 21-hydroxyheneicosanoate in vitro?

Advanced Research Question

- Hepatocyte Incubations : Use primary human hepatocytes (PHH) or microsomes to assess phase I/II metabolism. Monitor hydroxylated metabolites via LC-HRMS.

- Kinetic Parameters : Calculate intrinsic clearance (CLint) using substrate depletion assays.

- Enzyme Mapping : Employ CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

How can computational modeling predict the biological interactions of Methyl 21-hydroxyheneicosanoate?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers to study membrane permeability.

- Docking Studies : Predict binding affinity to targets like fatty acid-binding proteins (FABPs) using AutoDock Vina.

- ADMET Prediction : Use tools like SwissADME to estimate logP (predicted ~5.2), blood-brain barrier penetration, and toxicity .

What strategies ensure reproducibility in studies involving Methyl 21-hydroxyheneicosanoate?

Basic Research Question

- Detailed Documentation : Record synthesis conditions (e.g., reaction time, catalyst concentration), storage conditions, and purity checks.

- Reference Standards : Use certified reference materials (CRMs) with validated CAS [94035-98-0] .

- Data Sharing : Deposit raw spectral data and chromatograms in repositories like Figshare or Zenodo .

How should researchers integrate Methyl 21-hydroxyheneicosanoate into lipidomics workflows?

Advanced Research Question

- Lipid Extraction : Use methyl-tert-butyl ether (MTBE)/methanol/water systems for efficient recovery.

- Normalization : Spike stable isotope-labeled analogs (e.g., <sup>13</sup>C-Methyl 21-hydroxyheneicosanoate) to correct for matrix effects.

- Data Analysis : Employ lipid-specific software (e.g., LipidSearch) for peak alignment and annotation .

What ethical and regulatory considerations apply to in vivo studies of Methyl 21-hydroxyheneicosanoate?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.